1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide
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Overview
Description
1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a fluorophenyl group, and a thieno[3,4-c]pyrazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide typically involves multi-step organic reactions
Formation of Thieno[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using catalysts to enhance the reaction efficiency.
Introduction of Chlorophenyl and Fluorophenyl Groups: These groups are typically introduced through substitution reactions, where the thieno[3,4-c]pyrazole core reacts with chlorophenyl and fluorophenyl halides in the presence of a base.
Final Coupling Reaction: The final step involves coupling the intermediate with cyclopentanecarboxamide under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol
- **1-(2-chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl)methanol
- **3-(4-chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl)methanol
Uniqueness
1-(4-chlorophenyl)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C23H21ClFN3O3S |
---|---|
Molecular Weight |
473.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C23H21ClFN3O3S/c24-16-5-3-15(4-6-16)23(11-1-2-12-23)22(29)26-21-19-13-32(30,31)14-20(19)27-28(21)18-9-7-17(25)8-10-18/h3-10H,1-2,11-14H2,(H,26,29) |
InChI Key |
VZSPWMMLYCWRRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=C4CS(=O)(=O)CC4=NN3C5=CC=C(C=C5)F |
Origin of Product |
United States |
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